3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The presence of a chloro group and a methylphenyl group in its structure contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of CHEMBL3943861, also known as 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide, is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Mode of Action
The compound interacts with its target, the progesterone receptor, by acting as an antagonist This means it binds to the receptor and inhibits its normal function
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antagonist activity at the progesterone receptor in human T47D cells . This suggests that it may interact with this receptor and potentially other proteins or enzymes within the cell .
Cellular Effects
In terms of cellular effects, 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to influence the activity of the progesterone receptor in human T47D cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antagonist activity at the progesterone receptor suggests that it may bind to this receptor, inhibiting its activity and leading to changes in gene expression .
Preparation Methods
The synthesis of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Chemical Reactions Analysis
3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry: It has been investigated as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Antimicrobial Agents: Some derivatives of benzenesulfonamides have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.
Chemical Biology: The compound can be used as a tool to study enzyme inhibition and protein-ligand interactions in biochemical assays.
Comparison with Similar Compounds
3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide can be compared with other benzenesulfonamide derivatives such as:
4-chloro-N-(3-methylphenyl)benzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
N-(3-chloro-2-methylphenyl)benzenesulfonamide: Another derivative with a different position of the chloro and methyl groups, affecting its interaction with enzymes and other biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity towards certain enzyme isoforms, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMWVYQPRZLTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.